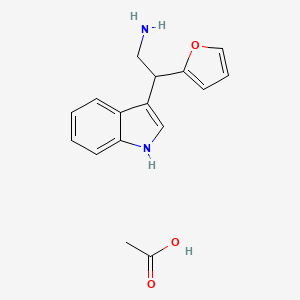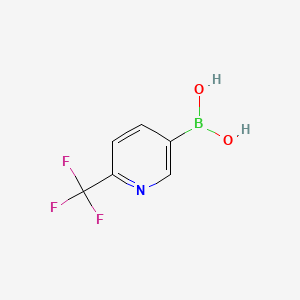
(6-(三氟甲基)吡啶-3-基)硼酸
描述
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a trifluoromethyl group attached to a pyridine ring, with a boronic acid functional group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
科学研究应用
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Biology: It serves as a precursor for biologically active compounds and can be used in the development of enzyme inhibitors.
Medicine: The compound is involved in the synthesis of potential drug candidates, including those targeting specific enzymes or receptors.
Industry: It is used in the production of materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of the compound (6-(Trifluoromethyl)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .
Mode of Action
The (6-(Trifluoromethyl)pyridin-3-yl)boronic acid interacts with its target, the palladium catalyst, through a process known as transmetalation . In this process, the boronic acid group in the compound transfers to the palladium catalyst . This is a key step in the Suzuki–Miyaura coupling reaction, which allows for the formation of new carbon-carbon bonds .
Biochemical Pathways
The (6-(Trifluoromethyl)pyridin-3-yl)boronic acid affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two organic groups, one of which is attached to boron and the other to palladium . The downstream effect of this pathway is the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable and readily prepared . These properties suggest that (6-(Trifluoromethyl)pyridin-3-yl)boronic acid may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of the action of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds . This is achieved through its role in the Suzuki–Miyaura coupling reaction, where it participates in the transmetalation process with the palladium catalyst . The ability to form new carbon-carbon bonds is crucial in organic synthesis, as it allows for the creation of complex organic compounds .
Action Environment
The action of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the Suzuki–Miyaura coupling reaction, in which this compound participates, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed efficiently under a variety of conditions, enhancing the efficacy and stability of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid .
生化分析
Biochemical Properties
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its use as a substrate in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with other organic molecules. This interaction is facilitated by palladium catalysts, which help in the transmetalation process, transferring the organic group from boron to palladium .
Cellular Effects
The effects of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that (6-(Trifluoromethyl)pyridin-3-yl)boronic acid can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to the active sites of enzymes, leading to enzyme inhibition. This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid can change over time due to its stability and degradation properties. The compound is generally stable at room temperature, but its activity can decrease over extended periods due to gradual degradation . This degradation can affect the compound’s efficacy in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, (6-(Trifluoromethyl)pyridin-3-yl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses .
Metabolic Pathways
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its role in the Suzuki-Miyaura cross-coupling reaction, where it acts as a substrate for the formation of carbon-carbon bonds . This reaction is catalyzed by palladium, which facilitates the transfer of the organic group from boron to the target molecule.
Transport and Distribution
The transport and distribution of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, (6-(Trifluoromethyl)pyridin-3-yl)boronic acid can bind to specific proteins, facilitating its distribution to different cellular compartments.
Subcellular Localization
The subcellular localization of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, (6-(Trifluoromethyl)pyridin-3-yl)boronic acid may be localized to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine derivative can undergo a reaction with an organolithium reagent to form a lithiated intermediate, which is then treated with a boron-containing reagent such as trimethyl borate to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for (6-(Trifluoromethyl)pyridin-3-yl)boronic acid often involve scalable versions of the laboratory synthesis routes. These methods emphasize efficient reaction conditions, high yields, and the use of cost-effective reagents. The hydroboration of alkenes or alkynes is another common industrial method for producing organoborane compounds .
化学反应分析
Types of Reactions: (6-(Trifluoromethyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form alcohols or phenols under specific conditions.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products:
Suzuki–Miyaura Coupling: The major products are biaryl compounds or other coupled products.
Oxidation: The major products are alcohols or phenols.
Substitution: The products vary based on the substituents introduced.
相似化合物的比较
- (6-(Trifluoromethyl)pyridin-3-yl)boronic acid
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison:
- Uniqueness: (6-(Trifluoromethyl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions .
- Reactivity: The presence of the trifluoromethyl group can enhance the electron-withdrawing properties, making the compound more reactive in certain types of reactions compared to its analogs .
This detailed article provides a comprehensive overview of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)5-2-1-4(3-11-5)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTIPMNMTIAWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648808 | |
| Record name | [6-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868662-36-6 | |
| Record name | [6-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyridine-5-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




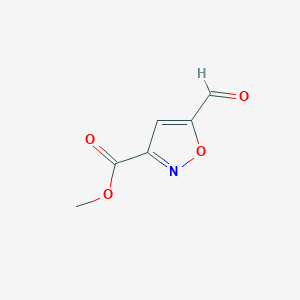
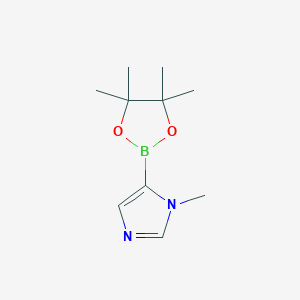

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)
![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)
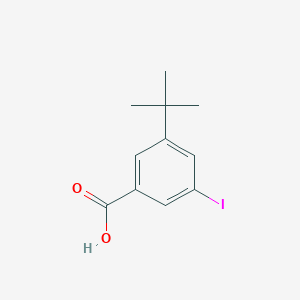

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)
